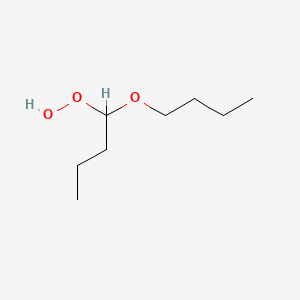![molecular formula C10H7FN2OS B14447657 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- CAS No. 78659-69-5](/img/structure/B14447657.png)
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- is a heterocyclic compound that features a thiazolone ring with an amino group and a fluorophenyl methylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- typically involves the condensation of 2-aminothiazole with 4-fluorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The fluorophenyl group can enhance binding affinity and specificity, while the thiazolone ring can interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Shares a similar structure but with a thiadiazole ring instead of a thiazolone ring.
4-Thiazolidinone derivatives: These compounds have a thiazolidinone ring and are known for their biological activities.
Uniqueness
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- is unique due to the presence of the thiazolone ring, which imparts distinct chemical and biological properties. The fluorophenyl group further enhances its potential for specific interactions in biological systems, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
78659-69-5 |
|---|---|
Molekularformel |
C10H7FN2OS |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14) |
InChI-Schlüssel |
UBOJXIIHHKEVFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


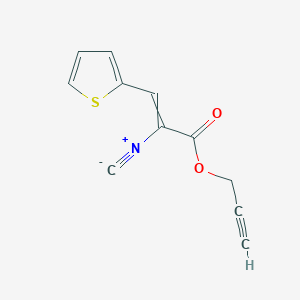
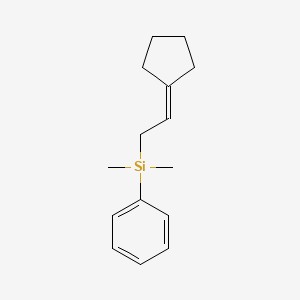
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
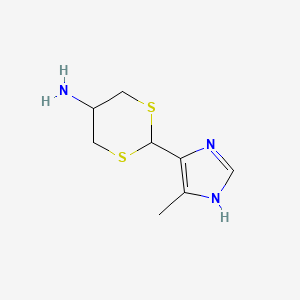
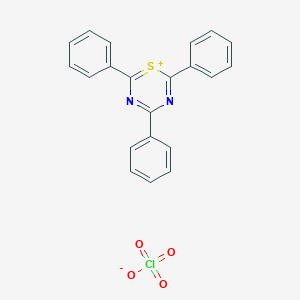
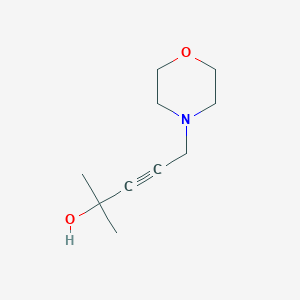
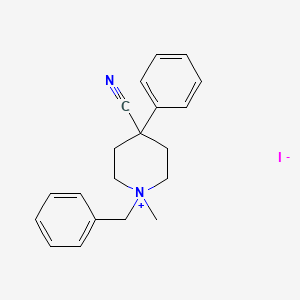
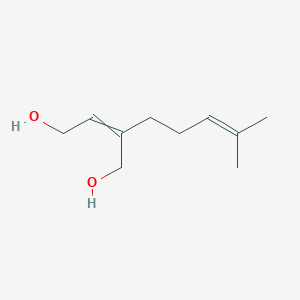
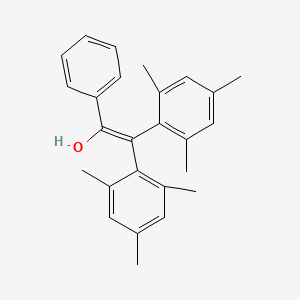

![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)

